2,1,3-Benzothiadiazol-4-yl isothiocyanate

Description

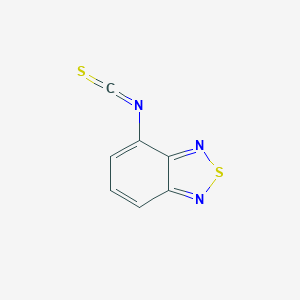

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3S2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBKFBYZSWMIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379954 | |

| Record name | 2,1,3-Benzothiadiazol-4-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109029-21-2 | |

| Record name | 2,1,3-Benzothiadiazol-4-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview and Significance of 2,1,3 Benzothiadiazol 4 Yl Isothiocyanate in Chemical Research

General Context of Heterocyclic Isothiocyanates in Organic Synthesis

Heterocyclic isothiocyanates are a class of organic compounds characterized by a heterocyclic nucleus bonded to an isothiocyanate (–N=C=S) functional group. This group is highly valued in organic synthesis due to its versatile reactivity. mdpi.com Isothiocyanates serve as key electrophilic intermediates that readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols. mdpi.com

This reactivity makes them indispensable building blocks for the construction of diverse molecular frameworks, including:

Thioureas and Thioamides : The reaction of isothiocyanates with primary or secondary amines is a fundamental route to substituted thioureas, which are important in medicinal chemistry and as ligands in coordination chemistry. nih.gov

N-Heterocycles : Isothiocyanates are crucial precursors in cycloaddition and annulation reactions for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazoles and thiadiazoles. rsc.orgnih.gov

Bioconjugation : The reactivity of isothiocyanates with amine groups on proteins has been famously exploited in peptide sequencing through Edman degradation. chemrxiv.org

Numerous methods have been developed for the synthesis of isothiocyanates from primary amines using reagents like carbon disulfide or thiophosgene (B130339), as well as more modern, milder techniques. chemrxiv.orgorganic-chemistry.orgbeilstein-journals.orgrsc.org Their utility as synthetic platforms continues to expand, positioning them as vital tools in both synthetic and medicinal chemistry. chemrxiv.org

The 2,1,3-Benzothiadiazole (B189464) Moiety: A Privileged Scaffold in Advanced Materials

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org It is widely recognized as a "privileged scaffold" in the field of materials science, primarily due to its strong electron-withdrawing nature and robust photochemical stability. researchgate.netresearchgate.net These characteristics make BTD and its derivatives exceptional components for creating advanced organic electronic materials. researchgate.netpolyu.edu.hk

Key applications and research areas involving the BTD scaffold include:

Organic Electronics : As a potent acceptor unit, BTD is extensively incorporated into donor-acceptor (D-A) type molecules and polymers for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net The inclusion of the BTD core can enhance the electronic properties and charge-transport capabilities of these materials. researchgate.net

Photovoltaics : Polymers based on BTD alternating with donor units, such as thiophene (B33073), have been synthesized and used in bulk heterojunction solar cells, achieving notable power conversion efficiencies. acs.org A common strategy involves using the 4,7-dibromo-2,1,3-benzothiadiazole (B82695) derivative as a building block in cross-coupling reactions to construct these polymers. wikipedia.org

Fluorescent Probes : The inherent fluorescence of many BTD derivatives makes them suitable for applications in chemical sensing and bioimaging. researchgate.net They have been used to create fluorescent markers for DNA and other biological targets. researchgate.net

The synthesis of the parent BTD heterocycle is typically achieved by reacting o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org The extensive study of BTD has solidified its role as a fundamental building block for photoluminescent and electronically active materials. researchgate.net

Research Trajectories and Future Directions for 2,1,3-Benzothiadiazol-4-yl Isothiocyanate

Given the established roles of its constituent parts, the research trajectory for this compound is projected to be that of a specialized chemical linker and building block. The molecule offers the potential to covalently introduce the desirable optoelectronic properties of the BTD core into larger molecular systems.

Future research directions are likely to focus on leveraging the reactivity of the isothiocyanate handle for the synthesis of novel functional materials:

Synthesis of Novel Donor-Acceptor Dyes : The compound can be reacted with various electron-donating amines to create a library of D-A molecules. These new structures could be screened for applications as emitters in OLEDs or as sensitizers in dye-sensitized solar cells, capitalizing on the BTD core's acceptor properties. researchgate.netresearchgate.net

Development of Fluorescent Probes and Labels : The isothiocyanate group can readily form stable thiourea (B124793) linkages with primary amine groups found in biomolecules like proteins and amino acids. This provides a direct pathway to attach the fluorescent BTD scaffold as a label for bioimaging or as a reporter group in diagnostic assays.

Creation of Functional Polymers and Surfaces : The molecule could be used as a monomer or a grafting agent to incorporate the BTD moiety into polymer chains or onto material surfaces. This could imbue the resulting materials with new electronic, optical, or sensing capabilities.

Ligand Development for Coordination Chemistry : The combination of the nitrogen atoms in the thiadiazole ring and the reactive isothiocyanate group makes the molecule a candidate for designing novel ligands. Reaction with other coordinating groups could yield multidentate ligands capable of forming luminescent metal complexes, similar to how other functionalized BTDs have been used. researchgate.net

In essence, this compound serves as a bridge, connecting the synthetic versatility of isothiocyanate chemistry with the advanced material properties of the benzothiadiazole scaffold.

Synthetic Routes and Methodological Considerations for 2,1,3 Benzothiadiazol 4 Yl Isothiocyanate

Synthesis of Precursor Amines: 2,1,3-Benzothiadiazol-4-ylamine

The foundational step in the synthesis of 2,1,3-benzothiadiazol-4-yl isothiocyanate is the acquisition of its amine precursor, 2,1,3-benzothiadiazol-4-ylamine. The methodologies for obtaining this key intermediate can be broadly categorized into direct amination and functional group interconversion strategies.

Direct Amination Approaches

Direct amination of the 2,1,3-benzothiadiazole (B189464) (BTD) core to introduce an amino group at the C4 position presents a synthetic challenge. The electron-deficient nature of the BTD ring system generally makes it susceptible to nucleophilic attack, but direct amination with ammonia (B1221849) or its equivalents is not a commonly reported high-yield transformation for this specific isomer. nih.gov Electrophilic aromatic substitution on BTD typically requires harsh conditions and can lead to a mixture of C4 and C7 substituted products. nih.gov

Alternative strategies involving C-H functionalization have emerged as powerful tools for the derivatization of heteroaromatic compounds. acs.org In principle, regioselective C-H amination could provide a direct route to 2,1,3-benzothiadiazol-4-ylamine. However, the literature on the direct C-H amination of the BTD core at the 4-position is sparse. While ortho-directed metalation can be employed to functionalize the BTD ring, this typically requires the pre-installation of a directing group. diva-portal.org Nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C4 position, such as a halogen, by an amino nucleophile is a plausible route. For instance, the reaction of a 4-halo-2,1,3-benzothiadiazole with an ammonia source could potentially yield the desired amine. The feasibility of such a reaction would depend on the activation of the BTD ring towards nucleophilic attack. nih.gov

Functional Group Interconversion Strategies for BTD Precursors

A more established and reliable method for the synthesis of 2,1,3-benzothiadiazol-4-ylamine involves the interconversion of other functional groups on the BTD scaffold. A common and effective strategy is the reduction of a nitro group at the C4 position. mdpi.com This two-step process begins with the nitration of 2,1,3-benzothiadiazole.

The synthesis of 4-nitro-2,1,3-benzothiadiazole (B1293627) can be achieved by treating 2,1,3-benzothiadiazole with a sulfonitric mixture. rsc.org Subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents. Common methods include catalytic hydrogenation or the use of metal-acid combinations like tin(II) chloride in hydrochloric acid. mdpi.com This approach provides a clear and controllable pathway to the desired 4-amino precursor.

A study by Nesi et al. describes the synthesis of 4-nitro-2,1,3-benzothiadiazole, which serves as a key intermediate. This is then reduced to 4-amino-2,1,3-benzothiadiazole. mdpi.com

Isothiocyanate Introduction Methods

Once the precursor amine, 2,1,3-benzothiadiazol-4-ylamine, is obtained, the next critical stage is the introduction of the isothiocyanate (-N=C=S) functionality. Several methods are available for this transformation, each with its own set of advantages and challenges.

Thiophosgene-Based Reactions and Challenges

The reaction of a primary amine with thiophosgene (B130339) (CSCl2) is a classical and often efficient method for the synthesis of isothiocyanates. The reaction is typically carried out in a biphasic system, for example, dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, with the amine and thiophosgene reacting at the interface.

A general procedure involves dissolving the amine in a suitable organic solvent and adding it to a stirred solution of thiophosgene. diva-portal.org However, the high toxicity and hazardous nature of thiophosgene are significant drawbacks, prompting the development of safer alternatives. nih.gov

Alternative Desulfurization Reagent Strategies from Dithiocarbamates

A widely used and less hazardous alternative to thiophosgene involves the formation of a dithiocarbamate (B8719985) salt intermediate, followed by desulfurization. In this two-step process, the amine reacts with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

A variety of desulfurizing agents have been reported for this purpose. The choice of reagent can influence the reaction conditions and yield.

| Desulfurizing Agent | Base | Solvent | Key Features |

| Carbon tetrabromide | DBU | Acetonitrile | Mild conditions, metal-free. bohrium.com |

| Sodium persulfate (Na2S2O8) | - | Water | Green and practical, tolerates a wide range of functional groups. rsc.org |

| Cyanuric chloride (TCT) | K2CO3 | Water/CH2Cl2 | Facile and general method, suitable for scale-up. beilstein-journals.org |

| Triflic anhydride (B1165640) (Tf2O) | Et3N | Dichloromethane | Mild protocol, good to excellent yields. ijacskros.com |

| Tosyl chloride | Et3N | - | Mediates decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org |

This strategy offers a safer and often more versatile approach for the synthesis of isothiocyanates from a diverse range of primary amines, including heteroaromatic amines. documentsdelivered.comresearchgate.net

One-Pot Multicomponent Reactions for Isothiocyanate Formation

Several one-pot methods for the synthesis of aryl isothiocyanates have been developed. For instance, a one-pot protocol using carbon tetrabromide as the desulfurizing agent in the presence of DBU has been reported to convert various amines to isothiocyanates in moderate to high yields. bohrium.com Another green approach utilizes sodium persulfate in water. rsc.org A general and facile one-pot process using cyanuric chloride as the desulfurylation reagent under aqueous conditions has also been established. beilstein-journals.org These one-pot methodologies are attractive for their operational simplicity and efficiency. researchgate.net The applicability of these one-pot procedures to the synthesis of this compound from its corresponding amine is highly probable, given their demonstrated utility with a range of aryl and heteroaryl amines.

Efficiency, Purity, and Scalability in Synthesis

The successful laboratory and potential large-scale production of this compound are contingent on optimizing the efficiency of the synthetic steps, ensuring high purity of the final product, and considering the scalability of the chosen methods. These factors are interconnected and are largely determined by the synthetic route, reaction conditions, and purification techniques employed.

The synthesis of the key intermediate, 4-amino-2,1,3-benzothiadiazole, from the commercially available 2,1,3-benzothiadiazole involves a two-step process of nitration followed by reduction mdpi.com. The initial nitration is typically carried out using a sulfonitric mixture, followed by the reduction of the resulting 4-nitro-2,1,3-benzothiadiazole mdpi.com.

A general protocol for the preparation of isothiocyanates from primary amines involves the in-situ generation of a dithiocarbamate salt, which is then desulfurized to yield the final product beilstein-journals.org. For instance, the reaction of an amine with carbon disulfide in the presence of a base like triethylamine, followed by treatment with a desulfurating agent such as tosyl chloride, is a common approach organic-chemistry.org. Another method involves the use of 1,1'-thiocarbonyldiimidazole (B131065) as a thiocarbonyl transfer reagent google.comnih.gov.

The efficiency of these reactions can vary. For example, methods utilizing thiophosgene are often high-yielding but are hampered by the reagent's high toxicity and volatility google.com. One-pot procedures starting from the amine are often favored for their operational simplicity and can provide good to excellent yields depending on the substrate and reagents used beilstein-journals.orgorganic-chemistry.org.

Purification of the final isothiocyanate is crucial to remove unreacted starting materials, reagents, and byproducts. Common laboratory-scale purification techniques include column chromatography nih.gov. For larger-scale industrial production, methods like vacuum distillation are more practical and can yield high-purity products google.com. A multi-step purification process involving acid washing, distillation, and rectification has been reported to produce isothiocyanates with purities exceeding 99.6% google.com.

The scalability of the synthesis is a critical consideration for potential industrial applications. While laboratory-scale synthesis might rely on techniques like column chromatography, these are often not viable for large-scale production due to the large volumes of solvents required google.com. Therefore, developing a process that utilizes more scalable purification methods, such as distillation, is essential. Furthermore, the use of hazardous reagents like thiophosgene presents significant challenges for scaling up due to safety and environmental concerns google.com. Alternative, safer reagents and one-pot procedures are generally more amenable to large-scale synthesis beilstein-journals.org.

Table 1: Synthesis of 4-amino-2,1,3-benzothiadiazole

| Step | Reactants | Reagents | Solvent | Temperature | Time | Notes |

| Nitration | 2,1,3-Benzothiadiazole | H₂SO₄, HNO₃ | - | Room Temp. | 3 hours | Yields 4-nitro-2,1,3-benzothiadiazole mdpi.com. |

| Reduction | 4-Nitro-2,1,3-benzothiadiazole | - | - | - | - | The nitro group is reduced to an amino group mdpi.com. |

Table 2: Comparison of Methods for Isothiocyanate Synthesis from Amines

| Method | Reagent(s) | Advantages | Disadvantages | Purity | Scalability |

| Thiophosgene | Thiophosgene | High yields google.com. | Highly toxic and volatile reagent google.com. | High | Challenging due to reagent toxicity google.com. |

| Carbon Disulfide | CS₂, Base, Desulfurating Agent | Readily available reagents, one-pot procedures possible beilstein-journals.orgorganic-chemistry.org. | May require optimization for electron-deficient amines beilstein-journals.org. | Good to Excellent | Good, especially with optimized one-pot protocols beilstein-journals.org. |

| 1,1'-Thiocarbonyldiimidazole | 1,1'-Thiocarbonyldiimidazole | Mild reaction conditions google.comnih.gov. | Reagent can be more expensive than CS₂. | High | Feasible, used in multi-step syntheses google.com. |

Reaction Chemistry and Mechanistic Studies of 2,1,3 Benzothiadiazol 4 Yl Isothiocyanate

Nucleophilic Reactivity at the Isothiocyanate Carbon

The isothiocyanate group (–N=C=S) is a heterocumulene system with a highly electrophilic central carbon atom. This makes it susceptible to attack by a wide variety of nucleophiles, a reaction that forms the basis for its most common synthetic applications.

The reaction of isothiocyanates with primary and secondary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted thioureas. chemrxiv.orgbeilstein-journals.org In the case of 2,1,3-benzothiadiazol-4-yl isothiocyanate, reaction with a primary amine (R-NH₂) proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to yield the corresponding N-(2,1,3-benzothiadiazol-4-yl)-N'-alkyl/aryl-thiourea.

This transformation is foundational for creating more complex molecules, as the resulting thiourea (B124793) derivatives are pivotal intermediates in organic synthesis, particularly for constructing various heterocyclic compounds. beilstein-journals.org The synthesis is typically straightforward, often involving mixing the reactants in a suitable solvent at room temperature or with gentle heating. Aqueous conditions have also been successfully employed for the synthesis of thioureas from various amines and isothiocyanates. beilstein-journals.orgnih.gov

Table 1: Representative Reaction of this compound with Primary Amines

| Reactant 1 | Reactant 2 | Product | Product Class |

|---|

This table illustrates the general reaction pathway. Specific yields and conditions depend on the nature of the amine.

Analogous to the reaction with amines, this compound is expected to react with oxygen- and sulfur-based nucleophiles. The reaction with alcohols or thiols provides access to thiocarbamates and dithiocarbamates, respectively. These reactions typically proceed through the nucleophilic attack of the alcohol's oxygen or the thiol's sulfur on the isothiocyanate carbon.

A modern, catalyst-free, one-pot approach has been developed for the synthesis of O-thiocarbamates and dithiocarbamates from alcohols or thiols via an in situ generated isothiocyanate intermediate, highlighting the fundamental reactivity of this functional group. beilstein-journals.org This methodology underscores the atom-economic potential of such transformations. beilstein-journals.org

Table 2: Reactions with O- and S-Nucleophiles

| Nucleophile | Reagent | Product Class |

|---|---|---|

| Alcohol (R-OH) | This compound | O-Alkyl-N-(2,1,3-benzothiadiazol-4-yl)thiocarbamate |

This table outlines the expected products based on established isothiocyanate reactivity.

Cyclization Reactions and Heterocycle Annulation

The isothiocyanate functional group is a valuable component in cycloaddition reactions and serves as a key precursor for the annulation of new heterocyclic rings onto the existing benzothiadiazole framework.

The carbon-sulfur double bond (C=S) of the isothiocyanate group is an active dipolarophile, readily participating in [3+2] cycloaddition reactions. cdnsciencepub.com For example, aryl isothiocyanates react with azomethine ylides, which can be generated thermally from the ring-opening of aziridines, to form five-membered heterocyclic rings like thiazolines. cdnsciencepub.com The reaction involves the concerted addition of the 1,3-dipole (the azomethine ylid) across the C=S bond of the isothiocyanate. cdnsciencepub.com This type of reaction provides a direct route to complex, highly substituted heterocyclic systems. cdnsciencepub.comacs.org Another example involves the reaction of 1,3-dipoles with carbon disulfide, which is considered a superdipolarophile, to generate aryl isothiocyanates in a reaction that proceeds via a polar cycloaddition mechanism. rsc.org

A powerful strategy for building fused heterocyclic systems involves the reaction of this compound with bifunctional nucleophiles. In this two-step, one-pot process, the isothiocyanate first reacts with an amino group to form a thiourea intermediate, which then undergoes an intramolecular cyclization via the attack of a second nucleophilic group present in the molecule.

For instance, the reaction with anthranilic acid (2-aminobenzoic acid) would initially yield an N-arylthiourea derivative. Subsequent heating in a solvent like acetic anhydride (B1165640) can induce cyclization and dehydration, leading to the formation of a fused quinazoline (B50416) ring system. tsijournals.com Similarly, reactions with other appropriately substituted precursors can lead to fused pyrimidines or oxazines. tsijournals.com This method is a cornerstone in heterocyclic chemistry, allowing for the construction of complex polycyclic architectures from relatively simple starting materials. tsijournals.comresearchgate.netresearchgate.net

Electrophilic Transformations on the Benzothiadiazole Core

The 2,1,3-benzothiadiazole (B189464) (BTD) ring system is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms in the thiadiazole ring. nih.govdiva-portal.org This electronic nature significantly deactivates the benzene (B151609) ring towards classical electrophilic aromatic substitution reactions.

Direct electrophilic functionalization, such as nitration or halogenation, typically requires harsh reaction conditions. nih.govdiva-portal.org Furthermore, these reactions often suffer from a lack of regioselectivity, yielding mixtures of products substituted at the C4 and C7 positions. nih.govdiva-portal.org Functionalization at the C5 and C6 positions is even more challenging and rarely occurs via direct substitution. nih.gov

To overcome these limitations, modern synthetic methods have been developed for the controlled functionalization of the BTD core. Regioselective, iridium-catalyzed C-H borylation has emerged as a particularly effective strategy. nih.govdiva-portal.orgacs.org This method allows for the precise installation of boryl groups at the C5 or C4/C6 positions, which can then be converted into a wide array of other functional groups through subsequent cross-coupling reactions. nih.gov While these advanced functionalization techniques are typically applied to the parent BTD ring or its simpler derivatives, they represent the state-of-the-art for modifying this important heterocyclic core.

Palladium-Catalyzed Cross-Coupling Reactions Involving Halo-Benzothiadiazolyl Isothiocyanate Systems (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netmdpi.com Among these, the Suzuki-Miyaura and Sonogashira reactions are particularly prominent for their versatility in creating biaryl and aryl-alkyne linkages, respectively. researchgate.netlibretexts.org These methodologies have been extensively applied to the functionalization of heterocyclic systems, including the 2,1,3-benzothiadiazole (BTD) core, which is a key building block in materials science. researchgate.net

The functionalization of halo-substituted BTDs, such as 4,7-dibromo-2,1,3-benzothiadiazole (B82695), through palladium-catalyzed cross-coupling is a well-established strategy for synthesizing complex derivatives with tailored electronic and photophysical properties. researchgate.netnih.gov While direct studies on halo-benzothiadiazolyl isothiocyanate systems are not extensively documented in publicly available literature, the principles derived from related BTD systems provide a strong basis for understanding their potential reactivity. The isothiocyanate group is an electron-withdrawing group, which can influence the electronic properties of the BTD ring and potentially its reactivity in cross-coupling reactions. However, the compatibility of the isothiocyanate functionality in such reactions is anticipated to be high, given the successful coupling of various other functionalized heterocyclic systems. nih.govnih.gov

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

In the context of halo-benzothiadiazolyl systems, the Suzuki-Miyaura reaction has been successfully employed to introduce aryl and heteroaryl substituents. For instance, the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with various arylboronic acids is a common method for creating donor-acceptor-donor (D-A-D) type molecules. researchgate.net The reaction conditions are typically mild and tolerant of a wide range of functional groups. mdpi.com

The table below summarizes representative conditions for the Suzuki-Miyaura coupling of a halo-benzothiadiazole derivative, which can be extrapolated to a hypothetical reaction involving a halo-benzothiadiazolyl isothiocyanate.

| Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4,7-dibromo-2,1,3-benzothiadiazole | Arylboronic acid | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane/H₂O | 100 | Variable | researchgate.net |

| 2-Amino-6-bromobenzothiazole | Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | Solvent Mix | 95 | Moderate to Excellent | nih.gov |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net Copper-free Sonogashira protocols have also been developed. researchgate.net The reaction mechanism is thought to involve a palladium catalytic cycle similar to the Suzuki-Miyaura reaction, with the copper co-catalyst facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

The following table outlines typical conditions for Sonogashira coupling reactions, which could be adapted for halo-benzothiadiazolyl isothiocyanate substrates.

| Starting Material | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | rt to 100 | Good to Excellent | researchgate.net |

| 5-bromo-2-(methylthio)benzoxazole | Phenylacetylene | PdCl₂(dppf) | CuI | DBU | DMF | 100 | 95 | researchgate.net |

Mechanistic Considerations for Isothiocyanate-Containing Systems

The isothiocyanate group (-N=C=S) is a sulfur-containing functional group. The presence of sulfur atoms can sometimes lead to catalyst poisoning in palladium-catalyzed reactions due to strong coordination to the metal center. researchgate.net However, the reactivity of sulfur-containing compounds is highly dependent on the specific nature of the functional group. For instance, while unprotected thiols can be problematic, thioethers and other protected forms of thiols are often compatible with cross-coupling conditions. researchgate.net

The isothiocyanate group is electronically distinct from a simple thiol. The sulfur atom is double-bonded to a carbon, which is in turn double-bonded to a nitrogen. This electronic arrangement may lessen the propensity for the sulfur to act as a potent ligand for the palladium catalyst compared to a free thiol. Furthermore, successful Suzuki-Miyaura couplings have been reported for substrates containing related nitrogen and sulfur heterocycles, such as 2-aminobenzothiazoles, suggesting that the presence of such functionalities on the aromatic ring does not preclude successful cross-coupling. nih.gov Therefore, it is reasonable to predict that palladium-catalyzed cross-coupling reactions on halo-benzothiadiazolyl isothiocyanate systems are feasible, likely proceeding through the established catalytic cycles with careful optimization of reaction conditions to mitigate any potential for catalyst inhibition.

Advanced Characterization Techniques for 2,1,3 Benzothiadiazol 4 Yl Isothiocyanate and Its Derivatives

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) offer complementary information for the unambiguous identification and structural elucidation of 2,1,3-benzothiadiazol-4-yl isothiocyanate and its analogues.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum of the parent 2,1,3-benzothiadiazole (B189464) shows distinct signals for the aromatic protons. chemicalbook.com In the case of 4-substituted derivatives, the symmetry of the benzene (B151609) ring is broken, leading to more complex splitting patterns. For this compound, one would expect to observe three distinct aromatic proton signals. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of both the benzothiadiazole core and the isothiocyanate group. For instance, in related benzothiazole (B30560) derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. amazonaws.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the isothiocyanate group (–N=C=S) is expected to have a characteristic chemical shift in the range of δ 120-140 ppm. The aromatic carbons of the benzothiadiazole ring would also exhibit distinct signals. For example, in 5,6-bis(tetradecyloxy)-4,7-di(thiophen-2-yl)benzo[c] amazonaws.comnih.govwikipedia.orgthiadiazole, the carbon atoms of the benzothiadiazole core appear at δ 154.53, 150.39, and 106.25 ppm. amazonaws.com The precise chemical shifts in this compound would be influenced by the position of the isothiocyanate substituent.

A representative table of expected NMR data for this compound, based on data from related compounds, is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Complex splitting pattern due to three adjacent aromatic protons. |

| ¹³C (Aromatic) | 110 - 160 | Six distinct signals for the benzene ring carbons. |

| ¹³C (Isothiocyanate) | 120 - 140 | Characteristic signal for the N=C=S carbon. |

Mass Spectrometry: Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, confirming its molecular formula (C₇H₃N₃S₂).

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule, providing further structural confirmation. nih.gov The fragmentation of this compound would likely involve the loss of the isothiocyanate group (•NCS) or the cleavage of the thiadiazole ring. The presence of sulfur would also lead to characteristic isotopic patterns (due to the presence of the ³⁴S isotope), which can aid in the identification of sulfur-containing fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. ksu.edu.sanorthwestern.eduillinois.edu

For this compound, the most characteristic vibrational mode would be the asymmetric stretching of the isothiocyanate group (–N=C=S), which typically appears as a strong and sharp band in the IR spectrum between 2000 and 2100 cm⁻¹. ksu.edu.sa The corresponding symmetric stretch is often weak in the IR spectrum but strong in the Raman spectrum.

Other important vibrational modes include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and various bending vibrations. researchgate.netresearchgate.netnih.gov The IR spectrum of the parent 2,1,3-benzothiadiazole shows characteristic bands that would also be present in its derivatives. chemicalbook.com The IR spectrum of 4-nitro-2,1,3-benzothiadiazole (B1293627), for example, displays prominent peaks corresponding to the nitro group and the benzothiadiazole core. nist.gov

A summary of expected key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| –N=C=S | Asymmetric Stretch | 2000 - 2100 | IR (strong) |

| –N=C=S | Symmetric Stretch | ~1350 | Raman (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |

X-ray Diffraction for Solid-State Conformation and Packing

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the parent 2,1,3-benzothiadiazole has been determined and reveals a planar molecule. wikipedia.orgwikipedia.org

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the isothiocyanate group relative to the benzothiadiazole ring. It would also provide insights into the intermolecular interactions, such as π-π stacking or other non-covalent interactions, which govern the crystal packing. nih.gov In derivatives of 2,1,3-benzothiadiazole, crystal packing has been shown to influence their photophysical properties. nih.gov The analysis of crystal structures of related benzothiadiazole derivatives, such as 4,7-di(1H-pyrazol-1-yl)benzo[c] amazonaws.comnih.govwikipedia.orgthiadiazole, provides valuable information on the types of intermolecular interactions that can be expected. rsc.org A recent study on the derivatization of 2,1,3-benzothiadiazole also utilized X-ray crystallography to confirm the structure of a complex derivative. diva-portal.org

Photophysical Properties and Electronic Transitions

The photophysical properties of 2,1,3-benzothiadiazole derivatives are of significant interest due to their potential applications in organic electronics and as fluorescent probes. researchgate.net

Absorption and Emission Spectra Analysis

UV-Vis absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The 2,1,3-benzothiadiazole core is an electron-accepting unit, and when combined with electron-donating or -withdrawing substituents, it can lead to compounds with interesting photophysical properties. nih.govnih.gov

The absorption spectrum of this compound is expected to show characteristic bands in the UV and visible regions. The position and intensity of these bands are influenced by the electronic nature of the substituents. For example, in a series of benzothiadiazole-based conjugated molecules, the absorption maxima varied depending on whether an electron-releasing or electron-withdrawing group was present. researchgate.net

The emission properties of 2,1,3-benzothiadiazole derivatives are also highly dependent on their molecular structure and environment. researchgate.netresearchgate.netrsc.org Many derivatives exhibit fluorescence, and the emission wavelength can be tuned by modifying the substituents. The study of solvatochromism, where the absorption or emission wavelength changes with solvent polarity, can provide insights into the nature of the excited state. For instance, some benzimidazole (B57391) derivatives exhibit intramolecular charge transfer fluorescence in polar solvents. nih.gov

The following table summarizes the expected photophysical properties of this compound based on related compounds. researchgate.net

| Property | Expected Range | Influencing Factors |

| Absorption Maximum (λabs) | 350 - 500 nm | Solvent polarity, electronic nature of substituents. |

| Emission Maximum (λem) | 450 - 650 nm | Solvent polarity, molecular rigidity, presence of charge transfer states. |

| Stokes Shift | Variable | Depends on the change in geometry and dipole moment between the ground and excited states. |

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. mdpi.com This phenomenon is often observed in molecules containing a pre-existing intramolecular hydrogen bond, which facilitates the transfer of a proton from a donor to an acceptor group upon photoexcitation. mdpi.comrsc.org The process typically results in a tautomeric form of the molecule with distinct fluorescence properties, often leading to a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.comrsc.org This characteristic enhances the photochemical stability of the molecule. mdpi.com

While ESIPT is a significant area of study for many fluorescent dyes, its occurrence in derivatives of 2,1,3-benzothiadiazole is a subject of nuanced discussion. nih.govresearchgate.net Research on certain amino-substituted benzothiadiazoles, which were initially thought to exhibit ESIPT, has been revisited. researchgate.net State-of-the-art time-dependent density functional theory (TD-DFT) approaches suggest that the observed large Stokes shifts in these molecules are not related to ESIPT. researchgate.net Instead, the spectroscopic observations are attributed to significant geometric reorganizations in the excited state and charge transfer (CT) character. researchgate.net According to these studies, while the hydrogen-bond distance may decrease in the excited state, this is not a sufficient condition to induce an actual proton transfer. researchgate.net

For comparison, the ESIPT mechanism is well-documented in related heterocyclic systems such as 2-(2'-hydroxyphenyl)benzothiazole (HBT). mdpi.comnih.govresearchgate.net In HBT derivatives, an intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole (B1198619) nitrogen atom is enhanced in the excited state, which promotes the proton transfer from the enol to the keto tautomer. mdpi.com This process is evidenced by a mild energy barrier and results in strong fluorescence emission from the keto form. mdpi.com The efficiency and wavelength of this emission can be tuned by adding various substituent groups to the HBT core. nih.govresearchgate.net For instance, in a study of ethynyl-extended regioisomers of HBT, it was found that substitution at the 3'-position with electron-donating groups led to a gradual red-shift in the keto-emission. nih.gov

However, for the 2,1,3-benzothiadiazole scaffold, current research points towards other photophysical pathways, such as charge transfer, being responsible for their characteristic spectral properties. researchgate.net The debate between ESIPT and other mechanisms like charge transfer highlights the complexity of excited-state dynamics in these compounds. researchgate.net

Charge Transfer Mechanisms and Solvatochromism

The 2,1,3-benzothiadiazole (BTD) core is a well-known electron-accepting (acceptor) moiety. mdpi.com When conjugated with electron-donating (donor) groups, the resulting D-A type molecules exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This ICT process, where electron density moves from the donor to the acceptor part of the molecule, is fundamental to the photophysical properties of BTD derivatives, leading to phenomena such as solvatochromism. mdpi.comresearchgate.net

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. researchgate.net In BTD derivatives, this effect is pronounced due to the significant difference in the dipole moments between the ground state and the ICT excited state. rsc.org In nonpolar solvents, the emission spectra are typically structured and appear at shorter wavelengths. As the solvent polarity increases, the ICT excited state is stabilized to a greater extent than the ground state, leading to a progressive red-shift (bathochromic shift) in the fluorescence emission. mdpi.com

Detailed studies on various BTD derivatives illustrate this principle. For example, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe2), which features a dimethylamino donor group, is highly fluorescent and displays noticeable solvatochromism. mdpi.com Similarly, derivatives combining the BTD core with moieties like pyrrole (B145914) or triphenylamine (B166846) exhibit remarkable solvatofluorochromism, where the color of the fluorescence changes significantly with the solvent. nih.gov

The charge transfer mechanism in BTD derivatives has been investigated using both experimental and computational methods. rsc.org For 4,7-dithien-2-yl-2,1,3-benzothiadiazole, transient absorption spectroscopy revealed that the primary step after excitation is an ICT assisted by the planarization of the thiophene (B33073) rings, occurring on a picosecond timescale. rsc.org This planarization, along with the stabilization of the charge transfer state, is responsible for the large observed Stokes shift. rsc.org

The table below summarizes the solvatochromic properties of a representative BTD derivative, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, in various solvents.

Table 1: Photophysical Properties of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| n-Hexane | 419 | 511 | 4434 |

| Toluene | 433 | 536 | 4519 |

| Dichloromethane (B109758) | 445 | 580 | 5171 |

| Acetonitrile | 438 | 606 | 6098 |

| Ethanol | 441 | 610 | 6088 |

Data sourced from studies on BTDNMe2 photophysics. mdpi.com

This strong dependence of the emission wavelength on solvent polarity makes BTD derivatives highly sensitive probes for their local environment and valuable components in the design of sensors and optoelectronic materials. nih.gov

Theoretical and Computational Investigations of 2,1,3 Benzothiadiazol 4 Yl Isothiocyanate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground state properties of organic molecules, including derivatives of 2,1,3-benzothiadiazole (B189464) (BTD). scirp.org By employing functionals such as B3LYP or B3PW91 with basis sets like 6-31+G(d,p), researchers can accurately predict the optimized molecular geometry, electronic structure, and other fundamental properties. scirp.orgiu.edu.sa

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. aps.org These optimized geometries are the foundation for further calculations, including vibrational frequencies (for comparison with experimental IR and Raman spectra), and the analysis of electronic properties. researchgate.net For benzothiazole (B30560) derivatives, DFT has been shown to provide reliable results at a reasonable computational cost. scirp.org The theory helps in understanding electron distribution, which is essential for predicting chemical behavior and reactivity. scirp.org Thermodynamic parameters derived from these calculations can also confirm the stability of the studied compounds under standard conditions. scirp.org

Time-Dependent DFT (TD-DFT) for Excited State Modeling

To understand the photophysical properties of molecules, such as their absorption and emission of light, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for this purpose. researchgate.net It is used to model the electronic transitions that occur when a molecule absorbs energy, providing insights into its UV-visible absorption and photoluminescence spectra. nih.govmdpi.com

For 2,1,3-benzothiadiazole derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. mdpi.com For instance, studies on related BTD compounds show that the lowest energy absorption bands often correspond to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com TD-DFT can also elucidate the character of these transitions, such as identifying them as intramolecular charge transfer (ICT) events, which are common in donor-acceptor molecules. rsc.org The accuracy of these predictions allows for a direct comparison with experimental spectra, helping to interpret the observed photophysical behavior, including phenomena like fluorescence. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Distributions

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for describing chemical reactivity and electronic properties. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions and electronic transitions. youtube.com DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. scirp.orgnih.gov

In donor-acceptor molecules based on the 2,1,3-benzothiadiazole core, the HOMO and LUMO are often spatially separated. nih.gov Typically, the HOMO is localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting 2,1,3-benzothiadiazole unit. nih.govresearchgate.net This separation is characteristic of intramolecular charge transfer upon excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates that the molecule is more easily excitable and can imply higher chemical reactivity. scirp.org The HOMO energy level is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy is related to its ability to accept electrons (its electron affinity). mdpi.comnih.gov For BTD derivatives designed for optoelectronic applications, these energy levels are tuned to match the requirements of the device. nih.gov

Below is a table showing representative calculated FMO data for some 2,1,3-benzothiadiazole derivatives from the literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2a | -5.12 | -2.74 | 2.38 |

| 2b | -5.24 | -3.10 | 2.14 |

| 2c | -4.78 | -3.03 | 1.75 |

| 2d | -5.12 | -2.93 | 2.19 |

| This table presents data for compounds 2a-d as reported in a study on BTD small donor molecules. mdpi.comnih.govresearchgate.net |

Conformational Landscape and Rotational Barriers

For derivatives of 2,1,3-benzothiadiazole that have appended aryl or heterocyclic groups, rotation around the single bonds connecting these groups to the BTD core is possible. rsc.orgnih.gov Studies on related systems have shown that the rotational barriers can be relatively low, leading to an equilibrium of different conformers in solution at room temperature. rsc.orgnih.gov This rotational freedom can influence the molecule's photophysical properties, as different conformers may have slightly different electronic structures and, consequently, different absorption and emission characteristics. rsc.org Computational simulations can determine the energy barriers between these conformers, providing insight into the dynamics of their interconversion. iu.edu.sanih.gov For example, in some metal-organic frameworks containing BTD units, the rotational barriers have been calculated and found to be consistent with experimental data from dielectric spectroscopy. nih.gov

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By simulating reaction pathways, researchers can map out the energy changes that occur as reactants are converted into products. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.

For the 2,1,3-benzothiadiazole system, computational studies have been used to investigate its reactivity. For instance, theoretical calculations have explored the regioselectivity of generating novel BTD-based heteroarynes, which are highly reactive intermediates. diva-portal.org Such studies can predict which reaction pathways are more favorable and explain the observed product distributions. diva-portal.org In other related heterocyclic systems, quantum chemical calculations have been employed to understand complex reaction pathways involving rearrangements and the formation of various intermediates. nih.govresearchgate.net These simulations provide a step-by-step view of the reaction, identifying intermediates and transition states that are often difficult or impossible to observe experimentally. researchgate.net While specific reaction pathway simulations for 2,1,3-Benzothiadiazol-4-yl isothiocyanate were not detailed in the surveyed literature, the established computational methodologies are fully applicable to investigate its reactions, such as its cycloaddition reactions or nucleophilic additions to the isothiocyanate group.

Applications of 2,1,3 Benzothiadiazol 4 Yl Isothiocyanate in Functional Materials Science

Organic Electronics and Optoelectronics

The strong electron-withdrawing nature of the 2,1,3-benzothiadiazole (B189464) unit makes it a critical building block for high-performance organic electronic and optoelectronic materials. When integrated into π-conjugated systems, the BTD core can significantly influence the material's electronic structure, charge transport characteristics, and light-absorbing or emitting properties.

Electron-Accepting Units in Donor-Acceptor Conjugated Systems

In the design of organic semiconductors, a common and effective strategy is to create donor-acceptor (D-A) conjugated systems. This molecular architecture promotes intramolecular charge transfer (ICT) from an electron-rich donor unit to an electron-poor acceptor unit, which is crucial for tuning the material's optical and electronic properties. The 2,1,3-benzothiadiazole moiety is one of the most widely used acceptor units for this purpose.

The incorporation of the BTD acceptor reduces the bandgap of the material by lowering the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). This leads to materials that can absorb light at longer wavelengths, a desirable characteristic for applications in organic photovoltaics. The electron-deficient nature of BTD also facilitates electron transport, making these materials suitable for n-type or ambipolar organic field-effect transistors (OFETs). The versatility of BTD chemistry allows for straightforward modification at the 4- and 7-positions, enabling the synthesis of a vast library of D-A materials with tailored properties.

Polymeric and Oligomeric Semiconductors for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

The favorable electronic properties of the BTD core have led to its extensive use in polymeric and oligomeric semiconductors for OPVs and OLEDs. In OPVs, BTD-containing polymers often serve as the electron donor material in bulk-heterojunction solar cells, paired with fullerene-based or other non-fullerene acceptors. These polymers exhibit broad absorption spectra and good charge carrier mobilities.

For instance, a series of polymers incorporating a 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) unit demonstrated narrow bandgaps and broad absorption from 350 to 1400 nm. This characteristic is highly beneficial for capturing a larger portion of the solar spectrum. The well-studied polymer PCDTBT, which contains alternating carbazole (donor) and BTD-thienyl (acceptor) units, is known for its stability and good performance in OPV devices.

In the realm of OLEDs, the BTD unit is used to construct materials that emit light in the visible and near-infrared regions. By carefully designing the molecular structure around the BTD core, the emission color and efficiency can be precisely controlled. For example, modifying the side chains on the PCDTBT polymer backbone was shown to increase the photoluminescence quantum efficiency (PLQE) from 6% to 18%, transforming a material designed for photovoltaics into a promising candidate for light-emitting applications. Non-doped OLEDs using red-emitting molecules based on BTD have achieved external quantum efficiencies (EQE) of up to 2.17%.

| Polymer | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PCDTBT (P0) | PC71BM | 5.53% | |

| P1 (BTZI-TRTOR) | Not Specified | Not Specified | |

| P3 (BTZI-BTzOR) | Not Specified | Not Specified |

Redox-Active Components in Energy Storage Systems (e.g., Flow Batteries)

The ability of the 2,1,3-benzothiadiazole core to accept and stabilize electrons makes it a candidate for use as a redox-active component in energy storage systems. Its stable reduced states and tunable redox potentials are advantageous for applications like organic flow batteries. Research in this area focuses on designing BTD-based molecules with high solubility and electrochemical stability to ensure long cycle life and efficient energy storage. While a nascent field of application for BTD derivatives, their inherent electrochemical properties present a promising avenue for future development in organic energy storage technologies.

Fluorescent Probes and Chemosensing Platforms

Derivatives of 2,1,3-benzothiadiazole are highly fluorescent and their emission properties are often sensitive to the local environment. This makes them excellent building blocks for fluorescent probes and chemosensors designed to detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules.

Design Principles for Selective Recognition and Luminescence Modulation

The design of BTD-based fluorescent probes hinges on coupling the BTD fluorophore to a specific analyte recognition site. The interaction between the probe and the analyte triggers a change in the photophysical properties of the BTD core, leading to a detectable optical signal, such as fluorescence quenching ("turn-off") or enhancement ("turn-on").

Several mechanisms are employed to achieve this modulation:

Intramolecular Charge Transfer (ICT): Binding of an analyte to the recognition site can alter the electron-donating or -withdrawing strength of the receptor, which in turn modifies the ICT state of the molecule and shifts the fluorescence emission.

Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore, a spacer, and a receptor. In the "off" state, fluorescence is quenched by electron transfer from the receptor to the excited fluorophore. Analyte binding to the receptor inhibits this process, restoring fluorescence.

Reaction-Based Sensing: In this approach, the analyte participates in a chemical reaction with the probe that transforms the probe into a new, more fluorescent species. This strategy, often used by chemodosimeters, can provide very high selectivity.

For example, a BTD-based probe was designed to selectively detect cysteine (Cys) over other thiols like homocysteine (Hcy) and glutathione (GSH). The probe undergoes a specific tandem reaction only with Cys, leading to a massive 4725-fold fluorescence enhancement with a detection limit as low as 32.6 nM.

| Probe Target (Analyte) | Sensing Mechanism | Observed Signal | Detection Limit | Reference |

|---|---|---|---|---|

| Cysteine (Cys) | Tandem Reaction | 4725-fold fluorescence enhancement | 32.6 nM | |

| Gossypol | Luminescence Quenching (PET) | Turn-off fluorescence | 0.65 µM | |

| Fe3+ | Luminescence Quenching | Slight turn-off fluorescence | Not Specified |

Multi-Analyte Sensing Strategies

The development of sensor arrays for multi-analyte detection is a growing field aimed at creating "electronic tongues" or "noses" for complex sample analysis. BTD-based materials can be incorporated into these arrays. By creating a series of BTD derivatives with slightly different structures, one can generate a collection of sensors that exhibit distinct responses to a panel of analytes. The resulting pattern of responses can be analyzed using statistical methods to identify and quantify multiple components in a mixture simultaneously. While the development of specific multi-analyte platforms using 2,1,3-Benzothiadiazol-4-yl isothiocyanate is an emerging area, the chemical tunability and sensitive fluorescence of the BTD core make it a highly suitable candidate for such advanced sensing systems.

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantageous properties of both organic components (e.g., processability, tunability of electronic properties) and inorganic materials (e.g., thermal stability, mechanical robustness). The isothiocyanate group of this compound is a versatile functional group for the covalent linkage to inorganic components, making it a promising candidate for the creation of novel hybrid materials.

The isothiocyanate group is known to react with nucleophilic groups such as amines and thiols, which can be present on the surface of inorganic materials. For instance, silica or metal oxide nanoparticles can be functionalized with aminosilanes to introduce primary amine groups on their surface. These amine-functionalized surfaces can then react with the isothiocyanate group of this compound to form a stable thiourea (B124793) linkage. This covalent attachment ensures a robust connection between the organic chromophore and the inorganic nanoparticle, preventing leaching and enhancing the long-term stability of the hybrid material.

Furthermore, 2,1,3-benzothiadiazole derivatives have been utilized as building blocks in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) mdpi.comresearchgate.netresearchgate.netnih.govrsc.orgnih.govrsc.orgresearchgate.netnih.govscilit.com. While the direct use of this compound in the synthesis of these frameworks has not been extensively reported, its derivatives with appropriate coordinating groups could be employed as ligands. The benzothiadiazole unit can influence the electronic properties and porosity of the resulting framework, potentially leading to materials with applications in gas storage, separation, and catalysis.

Table 1: Potential Strategies for Integrating this compound into Organic-Inorganic Hybrid Materials

| Inorganic Component | Surface Functionalization | Linkage Chemistry | Resulting Hybrid Material |

| Silica Nanoparticles | Aminosilanization | Thiourea bond formation | Benzothiadiazole-functionalized silica |

| Metal Oxide Nanoparticles | Amination or Thiolation | Thiourea or Dithiocarbamate (B8719985) bond | Chromophore-coated metal oxides |

| Metal-Organic Frameworks | Ligand modification | Coordination bonding | Benzothiadiazole-containing MOFs |

| Covalent Organic Frameworks | Monomer functionalization | Covalent bond formation | Benzothiadiazole-based COFs |

Supramolecular Assemblies and Self-Organizing Systems

The planar structure and the presence of heteroatoms in the 2,1,3-benzothiadiazole core promote non-covalent interactions that can drive the self-assembly of molecules into well-defined supramolecular structures. These interactions include π-π stacking, hydrogen bonding, and chalcogen bonding (interactions involving the sulfur atom).

The molecular organization of 2,1,3-benzothiadiazole derivatives in the solid state is often governed by a combination of these weak interactions. The isothiocyanate group in this compound can also participate in non-covalent interactions. For instance, the nitrogen and sulfur atoms of the isothiocyanate group can act as hydrogen bond acceptors, while the sulfur atom can also participate in chalcogen bonding.

The interplay of these various non-covalent forces can lead to the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement of the molecules in the supramolecular assembly will have a significant impact on the material's properties, such as its charge transport characteristics and photophysical behavior. While specific studies on the self-assembly of this compound are not widely available, the general principles of supramolecular chemistry suggest that it would form ordered structures in the solid state.

Ligand Design in Coordination Chemistry for Metal Complexation

The 2,1,3-benzothiadiazole moiety contains nitrogen and sulfur atoms that can potentially coordinate to metal ions, making its derivatives interesting ligands in coordination chemistry uleth.canih.govresearchgate.net. The nitrogen atoms of the thiadiazole ring are potential coordination sites, and the electronic properties of the benzothiadiazole unit can influence the properties of the resulting metal complexes.

The isothiocyanate group of this compound adds another layer of complexity and potential for coordination. The isothiocyanate group itself can coordinate to metal ions in several ways: through the nitrogen atom (isothiocyanato), through the sulfur atom (thiocyanato), or by bridging between two metal centers. The coordination mode is influenced by factors such as the nature of the metal ion (hard or soft acid-base principles), the steric environment, and the presence of other ligands.

Furthermore, the isothiocyanate group can undergo reactions with other nucleophiles to create more complex ligands. For example, reaction with a primary amine can yield a thiourea derivative, which can act as a bidentate ligand, coordinating to a metal ion through the sulfur atom and one of the nitrogen atoms. This versatility makes this compound a valuable precursor for the synthesis of a wide range of ligands for the construction of coordination polymers and discrete metal complexes with potentially interesting magnetic, optical, or catalytic properties ajol.infomdpi.comrsc.orgnih.govrsc.org.

Table 2: Potential Coordination Modes of this compound and its Derivatives

| Ligand | Potential Donor Atoms | Coordination Mode | Potential Metal Ions |

| This compound | N (thiadiazole), N (isothiocyanate), S (isothiocyanate) | Monodentate, Bridging | Transition metals, Lanthanides |

| Thiourea derivative | S (thiourea), N (thiourea), N (thiadiazole) | Bidentate, Tridentate | Soft and borderline metal ions |

| Dithiocarbamate derivative | S, S' (dithiocarbamate), N (thiadiazole) | Bidentate, Tridentate | Soft metal ions |

Structure Activity Relationship Sar Studies of 2,1,3 Benzothiadiazol 4 Yl Isothiocyanate Derivatives

Influence of Substituent Effects on Electronic Properties and Reactivity

The electron-withdrawing nature of the BTD core can be modulated by the strategic placement of electron-donating or electron-withdrawing groups. For instance, the introduction of an electron-withdrawing group like a nitro group (-NO2) can further lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced energy gap. mdpi.com Conversely, an electron-donating group such as a methyl group (-CH3) can increase the HOMO energy. mdpi.com These modifications directly impact the electrophilicity of the isothiocyanate carbon, influencing its susceptibility to nucleophilic attack, a key reaction in the derivatization of these compounds. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting and rationalizing these substituent effects. mdpi.com Such studies can provide insights into the charge distribution within the molecule, bond lengths, and orbital energies, all of which are critical determinants of reactivity. For example, DFT calculations can help predict the regioselectivity of reactions involving BTD-based arynes, which are highly reactive intermediates. nih.govdiva-portal.org

The reactivity of the isothiocyanate group is central to the utility of these compounds. Isothiocyanates readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. The rate and efficiency of these reactions are directly influenced by the electronic properties of the BTD core, as modulated by its substituents.

Table 1: Effect of Substituents on the Electronic Properties of Benzothiazole (B30560) Derivatives mdpi.com

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| Comp1 | -H | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH3 | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO2 | -6.18 | -3.35 | 2.83 |

| Comp4 | -CH3 (different position) | -5.52 | -1.92 | 3.60 |

This interactive table is based on data for benzothiazole derivatives, illustrating the general principles of substituent effects on electronic properties.

Positional Isomerism and Its Impact on Molecular Functionality

The functionalization of the BTD core can be challenging, often requiring de novo synthesis to achieve specific substitution patterns. nih.govdiva-portal.org However, recent advances in regioselective C-H borylation have provided access to versatile BTD building blocks, allowing for systematic substitution at the C4, C5, C6, and C7 positions. nih.govdiva-portal.org This enables the synthesis of a wider range of positional isomers than previously accessible.

For example, studies on polymers derived from 4,6- versus 4,7-substituted BTDs have shown significant differences in properties like solubility, which in turn affects the molecular weight of the resulting polymers. diva-portal.org The arrangement of substituents influences intermolecular interactions, crystal packing, and ultimately, the material's bulk properties.

The synthesis of different positional isomers of BTD derivatives, such as 4,7-di(thiophen-2-yl)benzo[d] mdpi.comnih.govnih.govthiadiazole (an isomer of the more common benzo[c] nih.govmdpi.comnih.govthiadiazole derivative), has been achieved and their properties compared. mdpi.com These studies reveal that even subtle changes in the positions of nitrogen and sulfur atoms within the heterocyclic core can lead to notable differences in electrochemical and optical properties. mdpi.com For instance, the iso-BTD isomer was found to have a higher LUMO energy and a larger band gap compared to the conventional BTD isomer. mdpi.com

The synthesis of specific isomers often relies on multi-step procedures. For example, the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a key intermediate for many BTD derivatives, has been optimized to produce good yields. researchgate.net The subsequent coupling reactions, such as Suzuki-Miyaura coupling, allow for the introduction of various aryl or heteroaryl groups at these positions, leading to a diverse array of isomers. researchgate.net

Correlation between Molecular Architecture and Photophysical Behavior

Derivatives of 2,1,3-benzothiadiazole (B189464) are well-known for their interesting photophysical properties, including fluorescence and their use in organic electronics. researchgate.netnih.govnih.govrsc.orgmdpi.com The molecular architecture, specifically the nature and position of substituents, plays a critical role in determining the absorption and emission characteristics of these compounds.

The introduction of the isothiocyanate group, along with other substituents, can significantly alter the intramolecular charge transfer (ICT) characteristics of the BTD core. The BTD unit itself acts as an electron acceptor, and when coupled with electron-donating groups, it can lead to compounds with strong ICT character. researchgate.net This ICT is often responsible for the observed solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent. nih.govmdpi.com

For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the photophysical behavior is influenced by the relative orientation of the thiophene (B33073) rings, which can change in different solvent environments. rsc.org Time-resolved fluorescence measurements have shown that after excitation, a planarization of the molecule occurs, accompanied by the stabilization of the charge transfer state, particularly in polar solvents. rsc.org

The quantum yield of fluorescence is also highly dependent on the molecular structure. In some cases, aggregation-induced emission (AIE) is observed, where the compound is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. nih.gov This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways.

The introduction of different chalcogens (e.g., selenium instead of sulfur) or other heteroatoms into the BTD framework can also have a significant impact on the photophysical properties. researchgate.net Furthermore, the formation of metal complexes with BTD-based ligands can lead to new materials with unique luminescent properties. nih.gov

Table 2: Photophysical Properties of T-BTD and TMS-T-BTD in Different Media mdpi.com

| Compound | Medium | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| T-BTD | Hexane | 445 | 520 | 0.65 |

| T-BTD | THF | 445 | 550 | 0.35 |

| T-BTD | Crystal | - | 585 | - |

| TMS-T-BTD | Hexane | 455 | 530 | 0.75 |

| TMS-T-BTD | THF | 453 | 560 | 0.45 |

| TMS-T-BTD | Crystal | - | 600 | - |

This interactive table is based on data for 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl (B98337) derivative (TMS-T-BTD), illustrating the influence of substitution and environment on photophysical properties.

Modulating Self-Assembly and Material Performance through Structural Variation

The ability of molecules to self-assemble into well-ordered structures is a key determinant of the performance of organic electronic materials. In the case of 2,1,3-benzothiadiazole derivatives, structural variations can be used to control their self-assembly behavior and, consequently, their performance in devices such as organic solar cells and field-effect transistors. researchgate.netmdpi.com

The planarity of the molecular backbone is a crucial factor influencing self-assembly. researchgate.net A more planar structure can facilitate π-π stacking, leading to improved charge transport. The introduction of different alkyl side chains can also have a dramatic effect on molecular packing. researchgate.netmdpi.com For example, the length and branching of alkyl chains can influence the solubility of the material and its ability to form ordered thin films. researchgate.net

In the context of hole-transport materials for perovskite solar cells, the self-assembly of BTD-based molecules into well-organized thin films has been shown to be critical for achieving high efficiency and stability. mdpi.com The introduction of fluorine atoms into the BTD core and the variation of side chain positions on adjacent thiophene rings can significantly impact the film-forming properties and the degree of order in the resulting thin films. mdpi.com

The formation of specific intermolecular interactions, such as C-H···F hydrogen bonds, can also play a role in directing the self-assembly process and improving the crystallinity of the material. researchgate.net These ordered structures are beneficial for charge carrier mobility.

The morphology of thin films of BTD derivatives can be investigated using techniques such as atomic force microscopy (AFM). These studies can reveal the presence of ordered domains, such as lamellar structures or net-like formations, which can have a positive impact on device performance due to enhanced charge-transfer properties. mdpi.com The thermal annealing of these films can also induce changes in morphology, sometimes leading to self-healing processes or the formation of more ordered structures. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 2,1,3-benzothiadiazol-4-yl isothiocyanate in organic chemistry?

- Methodological Answer : The compound reacts with amines (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates. These intermediates can undergo cyclization with acids or amines to yield oxadiazinane or triazinane derivatives . For example, cyclization with HCl generates 1,3,5-oxadiazinane-4-thiones, while treatment with methylamine produces triazinane-2-thiones. Reaction progress is monitored via TLC, and products are crystallized from ethanol.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its isothiocyanate group, the compound is corrosive and toxic. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a well-ventilated area away from incompatible substances (e.g., strong oxidizers). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for hazard codes (C: corrosive; Xi: irritant) and disposal protocols .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer : Use IR spectroscopy to confirm the isothiocyanate (-N=C=S) stretch (~2050–2150 cm⁻¹). NMR (¹H and ¹³C) identifies aromatic protons and thiourea/cyclized product structures. Mass spectrometry (MS) verifies molecular weight, while elemental analysis validates purity. For example, thiourea intermediates show characteristic NH proton signals at δ 9.5–10.5 ppm in DMSO-d₆ .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cyclization reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on aryl isothiocyanates increase electrophilicity, accelerating thiourea formation. Steric hindrance from ortho-substituted aryl groups reduces cyclization efficiency. Computational studies (DFT) reveal that 6-exo-dig cyclization is favored due to lower activation energy (ΔG‡ ~25–30 kcal/mol) compared to alternative pathways. Solvent polarity (DMF vs. THF) also impacts reaction selectivity .

Q. What strategies optimize the biological activity of this compound derivatives in anticancer research?